molecular formula C14H23N3O B2858609 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol CAS No. 1046815-82-0

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol

Cat. No. B2858609
CAS RN: 1046815-82-0
M. Wt: 249.358
InChI Key: ATUFPQVPACXVKT-UHFFFAOYSA-N
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Description

“3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C15H26N2O . It is a piperidine derivative with a propanol functional group attached to a piperidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a propanol functional group attached to the piperidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.36 g/mol . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Synthesis and Chemical Characterization

The development of novel synthetic routes and the chemical characterization of piperidine derivatives are crucial for expanding the utility of such compounds in medicinal chemistry and materials science. For instance, the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors) involves complex reaction sequences starting from basic building blocks like methylamine and ethyl acrylate, showcasing the chemical versatility of piperidine-based compounds in creating potential antidepressants (Kumar et al., 2004). Similarly, research into azole derivatives, including the study of nitropiperidinoimidazolderivate structures, contributes to the understanding of molecular configurations and interactions within crystalline frameworks (Gzella et al., 1999).

Potential Biological Activities

Compounds structurally related to "3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol" are explored for various biological activities, including as anticancer agents and inhibitors of specific enzymes or receptors. The synthesis and evaluation of aminopyrimidine series as 5-HT1A partial agonists highlight the potential therapeutic uses of such compounds in treating neurological disorders (Dounay et al., 2009). Another research avenue includes the investigation of aromatase inhibitors for their mammary tumor inhibiting activity, indicating the importance of piperidine derivatives in developing new treatments for hormone-dependent cancers (Hartmann & Batzl, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .

properties

IUPAC Name

3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-2-12-10-15-14(16-11-12)17-7-5-13(6-8-17)4-3-9-18/h10-11,13,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFPQVPACXVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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